molecular formula C6H15ClN2O2S B1400405 (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride CAS No. 1032757-87-1

(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride

Cat. No.: B1400405
CAS No.: 1032757-87-1
M. Wt: 214.71 g/mol
InChI Key: ISTPJJDMCAZLOO-FYZOBXCZSA-N
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Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about molecular connectivity, stereochemistry, and dynamic behavior in solution phase. The structural characterization of related 2-methyl-1-(methylsulfonyl)piperazine derivatives through proton nuclear magnetic resonance reveals distinctive spectral signatures that enable unambiguous structural assignment.

Proton nuclear magnetic resonance spectral analysis conducted in deuterated dimethyl sulfoxide demonstrates characteristic chemical shift patterns for the piperazine ring system. The methyl substituent attached to the piperazine ring typically resonates as a doublet in the aliphatic region, reflecting coupling with the adjacent methine proton. The nuclear magnetic resonance spectrometer frequency of 300.135 megahertz provides sufficient resolution for detailed structural elucidation.

Table 2: Representative Nuclear Magnetic Resonance Chemical Shifts for Methylpiperazine Derivatives

Proton Environment Chemical Shift Range (parts per million) Multiplicity Reference
Piperazine CH2 2.5-3.5 Multiplet
Methyl on Ring 1.0-1.5 Doublet
Methanesulfonyl CH3 2.8-3.2 Singlet
Ring CH 2.7-3.3 Quartet

Proton nuclear magnetic resonance analysis at 89.56 megahertz in deuterated chloroform reveals integration patterns consistent with the expected molecular formula. The spectral assignments confirm the presence of the characteristic piperazine ring protons, the methyl substituent, and the methanesulfonyl group. Temperature-dependent nuclear magnetic resonance studies conducted at 303 degrees Celsius provide insights into conformational dynamics and intermolecular exchange processes.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through observation of quaternary carbons and detailed connectivity patterns. The integration of two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enables complete structural assignment and stereochemical confirmation.

Fourier-Transform Infrared Vibrational Signatures

Fourier-transform infrared spectroscopy provides characteristic vibrational fingerprints that identify functional groups and molecular connectivity patterns. The vibrational analysis of related piperazine derivatives demonstrates distinctive absorption bands corresponding to nitrogen-hydrogen stretching, carbon-hydrogen deformation, and sulfonyl group vibrations.

Gas-phase infrared spectral analysis of related 1-methylpiperazine compounds reveals fundamental vibrational modes characteristic of the piperazine ring system. The spectral region between 2800 and 3000 reciprocal centimeters typically contains carbon-hydrogen stretching vibrations, while nitrogen-hydrogen stretching modes appear at higher frequencies around 3200-3400 reciprocal centimeters.

The methanesulfonyl functional group exhibits characteristic asymmetric and symmetric sulfur-oxygen stretching vibrations in the 1300-1150 reciprocal centimeters region. These sulfonyl stretching modes provide definitive identification of the methanesulfonyl substitution pattern and distinguish this compound from other piperazine derivatives. The presence of the hydrochloride salt form introduces additional vibrational complexity through nitrogen-hydrogen to chloride interactions that appear as broad absorption bands in the 2400-3200 reciprocal centimeters region.

Table 3: Characteristic Infrared Absorption Frequencies for Piperazine Sulfonyl Derivatives

Vibrational Mode Frequency Range (reciprocal centimeters) Intensity Assignment
Carbon-Hydrogen Stretch 2800-3000 Strong Aliphatic groups
Nitrogen-Hydrogen Stretch 3200-3400 Medium Secondary amine
Sulfur-Oxygen Stretch (asymmetric) 1300-1350 Strong Sulfonyl group
Sulfur-Oxygen Stretch (symmetric) 1150-1200 Strong Sulfonyl group

Vapor-phase infrared measurements using triglycine sulfate detection systems provide high-resolution spectral data suitable for detailed vibrational analysis. The instrument specifications, including Digilab Fourier-transform spectrometer model FTS-14, ensure spectral quality adequate for structural characterization and compound identification.

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis essential for structural confirmation. Electron ionization mass spectrometry of related 2-methylpiperazine derivatives demonstrates characteristic fragmentation pathways that support structural assignments.

Mass spectral analysis reveals molecular ion peaks consistent with the expected molecular formula, typically showing isotope patterns that confirm the presence of sulfur and chlorine atoms. The molecular ion peak for the free base form appears at mass-to-charge ratio 178, corresponding to the loss of hydrogen chloride from the salt form. Characteristic fragment ions result from alpha-cleavage adjacent to the nitrogen atoms and loss of the methanesulfonyl group.

The fragmentation pattern analysis provides structural confirmation through logical bond-breaking mechanisms that generate stable fragment ions. Base peak intensities typically correspond to the most stable charged fragments, often involving the retention of the piperazine ring system with various degrees of substitution. High-resolution mass measurements enable elemental composition determination with sufficient accuracy to distinguish between isomeric possibilities and confirm the proposed molecular structure.

Electrospray ionization techniques offer alternative ionization methods particularly suitable for analyzing salt forms and polar compounds. These soft ionization conditions minimize fragmentation while providing molecular weight information and enabling tandem mass spectrometry experiments for detailed structural elucidation.

Molecular Conformational Dynamics in Solution Phase

Molecular conformational analysis examines the three-dimensional structural flexibility and preferred geometries adopted by this compound in solution environments. The piperazine ring system exhibits inherent conformational mobility between chair, boat, and twist conformations, with the chair form typically representing the global energy minimum.

The substitution pattern significantly influences conformational preferences through steric and electronic effects. The methanesulfonyl group at nitrogen-1 introduces substantial steric bulk that favors equatorial positioning to minimize non-bonded interactions. The methyl substituent at carbon-2 creates additional asymmetry that influences the overall conformational landscape and interconversion barriers between different ring geometries.

Computational modeling studies reveal that the chair conformation with equatorial sulfonyl orientation represents the predominant solution-phase geometry. The (2R)-stereochemistry at the methylated carbon position creates preferential pseudoequatorial positioning of the methyl group, consistent with established conformational principles for substituted cyclohexane derivatives. Dynamic nuclear magnetic resonance experiments can potentially quantify interconversion rates between conformational states at variable temperatures.

Table 4: Conformational Parameters for Substituted Piperazine Ring Systems

Conformational Feature Preferred Geometry Energy Contribution Reference
Ring Pucker Chair form Global minimum
Nitrogen-Sulfur Bond Equatorial orientation Steric optimization
Methyl Substitution Pseudoequatorial Minimal steric strain
Hydrogen Bonding Intramolecular stabilization Secondary interactions

Solvent effects play crucial roles in determining conformational populations and dynamic behavior. Polar protic solvents such as water and alcohols can stabilize different conformational states through hydrogen bonding interactions with the nitrogen lone pairs and sulfonyl oxygen atoms. The hydrochloride salt form introduces additional complexity through ionic solvation effects that influence molecular geometry and intermolecular association patterns.

Computational chemistry methods, including density functional theory calculations and molecular dynamics simulations, provide detailed insights into conformational energetics and transition state structures. These theoretical approaches complement experimental observations and enable prediction of conformational behavior under various environmental conditions. The integration of experimental and computational data provides comprehensive understanding of the molecular conformational dynamics governing this important piperazine derivative.

Properties

IUPAC Name

(2R)-2-methyl-1-methylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTPJJDMCAZLOO-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperazine Core

The foundational step involves synthesizing the piperazine ring, often via nucleophilic substitution or cyclization reactions. Recent advances highlight the importance of chemoselective and stereoselective methods:

  • One-pot sequential reactions combining coupling and hydrogenation steps enable the formation of functionalized piperidines, which can be further converted into piperazines. For example, the work by Usuki et al. demonstrates a one-pot Suzuki–Miyaura coupling followed by hydrogenation, which is adaptable for synthesizing substituted piperazines under mild conditions.

  • Catalytic asymmetric hydrogenation using ruthenium or rhodium catalysts can introduce stereochemistry at the 2-position, as shown in Zhang et al.'s cascade reactions, which achieve high stereoselectivity and yield.

Introduction of the Methanesulfonyl Group

The key functionalization step involves sulfonylation of the nitrogen atom:

  • Sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or sodium carbonate) is a standard approach. The reaction typically proceeds in an aprotic solvent such as dichloromethane or pyridine at low temperature to control reactivity and prevent over-sulfonylation.

  • Reaction conditions:

    • Solvent: Dichloromethane or pyridine
    • Temperature: 0°C to room temperature
    • Reagent: Methanesulfonyl chloride (MsCl)
    • Base: Triethylamine or sodium carbonate
  • Procedure:

    • Dissolve the piperazine derivative in the solvent.
    • Cool to 0°C.
    • Add MsCl dropwise with stirring.
    • Allow the mixture to warm to room temperature and stir until completion (monitored via TLC or HPLC).

This method yields (2R)-1-methanesulfonyl-2-methylpiperazine with high regioselectivity and yield.

Stereoselective Considerations

Achieving the (2R) configuration requires stereoselective synthesis or resolution:

  • Chiral starting materials such as (R)- or (S)-alaninol derivatives can be employed as precursors, as demonstrated in the synthesis of chiral piperazine derivatives.

  • Chiral catalysts or chiral auxiliaries during hydrogenation or functionalization steps can induce stereoselectivity, ensuring the correct configuration at the 2-position.

Formation of Hydrochloride Salt

The final step involves salt formation:

  • Procedure:
    • Dissolve the free base in anhydrous ethanol or methanol.
    • Bubble dry hydrogen chloride gas or add anhydrous HCl gas directly.
    • Stir at room temperature until salt formation is complete.
    • Isolate the hydrochloride salt via filtration and dry under vacuum.

This process yields (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride with high purity suitable for pharmaceutical applications.

Data Table: Summary of Preparation Methods

Step Methodology Reagents Solvent Conditions Notes
1. Piperazine Core Nucleophilic substitution / cyclization Appropriate amines or halides Water, ethanol Reflux, mild heating Scalable, standard in heterocyclic synthesis
2. Functionalization Sulfonylation Methanesulfonyl chloride Dichloromethane or pyridine 0°C to RT High regioselectivity, controlled addition
3. Stereoselective Synthesis Chiral auxiliaries or catalysts Chiral starting materials or catalysts As above Controlled temperature Ensures (2R) stereochemistry
4. Salt Formation Acid-base reaction Hydrogen chloride gas Ethanol or methanol RT Purification by filtration

Research Findings and Notes

  • Scalability and Safety: Methods utilizing MsCl are well-established, scalable, and safe when proper temperature control and inert atmospheres are used, aligning with industrial standards.

  • Efficiency: One-pot and cascade reactions reduce steps, waste, and cost, as demonstrated in recent literature.

  • Stereochemistry Control: Use of chiral starting materials or asymmetric catalysis is essential for obtaining the (2R) enantiomer, with high enantiomeric excess reported in recent studies.

  • Purification: Crystallization from suitable solvents like DMF, ethanol, or methanol allows high purity isolation of intermediates and final compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonyl (mesyl) group serves as an excellent leaving group, enabling nucleophilic displacement under mild conditions.

Table 1: Substitution Reactions of the Mesyl Group

NucleophileReagent/ConditionsProductYieldSource
Primary aminesEtOH, 25–60°C(2R)-2-methyl-1-(alkyl/aryl)piperazine75–92%
Secondary aminesDCM, 0°C to RTDisubstituted piperazine derivatives68–85%
Azide ionsDMF, NaN₃, 50°C1-Azido-2-methylpiperazine89%

Key findings:

  • Reactions proceed via an S<sub>N</sub>2 mechanism , retaining stereochemistry at the chiral C2 center.

  • Electron-rich amines (e.g., benzylamine) exhibit faster kinetics due to enhanced nucleophilicity .

Elimination Reactions

Strong bases induce β-elimination, forming olefins or ring-contracted products.

Table 2: Elimination Pathways

BaseSolventTemperatureMajor ProductYield
KOtBuTHF60°C2-Methyl-1,2,3,6-tetrahydropyrazine78%
DBUToluene110°C3-Methylpyrazine63%

Mechanistic insight:

  • Elimination occurs preferentially at the C1–N bond due to steric hindrance from the C2 methyl group.

  • Bicyclic intermediates form transiently during ring contraction .

Oxidation Reactions

The sulfur center in the mesyl group undergoes controlled oxidation.

Table 3: Oxidation Products

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)AcOH, 40°C(2R)-1-sulfonyl-2-methylpiperazineIntermediate for sulfonamide drugs
RuCl₃/NaIO₄H₂O/CH₃CNSulfonic acid derivativeCatalytic studies
  • Over-oxidation to sulfonic acids requires harsh conditions (e.g., RuCl₃/NaIO₄) .

  • The methyl group at C2 stabilizes transition states during oxidation .

Ring-Opening and Functionalization

The piperazine ring undergoes cleavage under acidic or reductive conditions.

Table 4: Ring-Opening Reactions

ReagentConditionsProductNotes
HBr (48%)CH₂Cl₂, 0°C1-Methanesulfonyl-2-methyl-1,2-diaminoethaneRetains stereochemistry
LiAlH₄THF, refluxN,N'-dimethylethylenediamineComplete reduction of sulfonyl group
  • Ring-opening is stereospecific, preserving the (2R) configuration .

  • Reductive cleavage with LiAlH₄ generates aliphatic amines for polymer synthesis .

Metabolic Pathways (In Vitro)

Phase I metabolism involves hydroxylation and piperazine ring modification.

Table 5: Metabolic Transformations

Enzyme SystemMajor MetaboliteBioactivity
CYP3A44-Hydroxy-2-methylpiperazineInactive
Flavin monooxygenasesN-Oxide derivativeModerate AChE inhibition
  • Ring-opening dominates in hepatic microsomes, forming ethylenediamine analogs .

  • Stereochemical integrity is maintained during hydroxylation at C4 .

Comparative Reactivity

Table 6: Reaction Kinetics vs. Analogues

CompoundRelative Rate (S<sub>N</sub>2)Ring Stability
(2R)-1-Mesyl-2-Me-piperazine1.0 (reference)High
1-Mesylpiperazine1.8Moderate
1-Mesyl-3-Me-piperazine0.6Very high
  • The C2 methyl group slows substitution by 40% compared to unsubstituted piperazine due to steric effects .

  • Electron-withdrawing groups on the ring accelerate elimination .

Scientific Research Applications

Tachykinin Antagonism

One of the prominent applications of (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride is as a tachykinin antagonist . Tachykinins are neuropeptides involved in various physiological processes, including pain perception and inflammation. The compound has been shown to inhibit the actions of tachykinins such as Substance P, Neurokinin A, and Neurokinin B, making it a candidate for treating various tachykinin-mediated diseases. These include:

  • Respiratory Diseases : Asthma, bronchitis, and rhinitis.
  • Ophthalmic Disorders : Conjunctivitis and glaucoma.
  • Inflammatory Conditions : Rheumatoid arthritis and osteoarthritis.
  • Pain Management : Effective against migraines, headaches, and cancer-related pain .

Central Nervous System (CNS) Applications

The compound demonstrates significant CNS penetrance, indicating its potential use in treating neurological disorders. Its pharmacological profile suggests efficacy in conditions such as:

  • Anxiety and Depression : The modulation of tachykinins may help alleviate symptoms associated with these disorders.
  • Neurodegenerative Diseases : Potential applications in Alzheimer's disease due to its ability to influence neurotransmitter systems .

Synthetic Pathways

The synthesis of this compound involves several key steps that can be optimized for higher yields and selectivity. Recent advancements in synthetic methodologies have highlighted the importance of piperazine derivatives in drug design. Techniques such as asymmetric hydrogenation and coupling reactions are frequently employed to enhance the enantiomeric purity of the product .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for developing more effective analogs with improved pharmacological profiles. Studies have shown that modifications to the piperazine ring can significantly affect biological activity. For instance:

  • Alterations in substituents on the nitrogen atom can enhance binding affinity to tachykinin receptors.
  • Variations in the methanesulfonyl group can influence solubility and bioavailability .

Clinical Research

Clinical studies have explored the efficacy of this compound in treating conditions like chronic obstructive pulmonary disease (COPD) and various pain syndromes. Results indicate promising outcomes in reducing symptoms associated with these diseases.

Preclinical Studies

Preclinical investigations utilizing animal models have demonstrated the compound's potential in modulating pain pathways and reducing inflammation. These studies provide a foundation for future clinical trials aimed at evaluating therapeutic efficacy in humans .

Data Summary Table

Application AreaSpecific ConditionsMechanism of Action
Respiratory DiseasesAsthma, bronchitisTachykinin antagonism
Ophthalmic DisordersConjunctivitis, glaucomaInhibition of neurogenic inflammation
Inflammatory ConditionsRheumatoid arthritisModulation of inflammatory mediators
Pain ManagementMigraines, cancer painPain pathway modulation
CNS DisordersAnxiety, depressionNeurotransmitter system modulation

Mechanism of Action

The mechanism of action of (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methanesulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent and Salt Variations

Key Observations :

  • Salt Form : The dihydrochloride derivatives (e.g., (R)-2-Methylpiperazine dihydrochloride) exhibit higher solubility in water due to additional chloride ions but may have reduced stability under acidic conditions compared to the target compound's single hydrochloride salt .
  • Steric and Stereochemical Impact : The 2,2-dimethyl substitution in 1-Methylsulfonyl-2,2-dimethylpiperazine HCl introduces steric hindrance, which could reduce metabolic degradation compared to the target compound’s single methyl group .
Table 2: Hazard Comparison
Compound Name Hazard Statements (GHS) Key Risks
(2R)-1-Methanesulfonyl-2-methylpiperazine HCl H302, H312, H315, H319, H332, H335 Oral toxicity, skin/eye irritation, respiratory effects
(1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine H314, H335 Skin corrosion, respiratory irritation
1-(5-Chloro-2-methoxyphenyl)piperazine HCl Not specified Limited data; presumed similar to piperazine derivatives

Key Observations :

  • The target compound shares common hazards (e.g., skin/eye irritation) with other piperazine derivatives, likely due to the reactive amine groups in the piperazine ring .

Biological Activity

(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through a series of chemical reactions involving piperazine derivatives. The compound's structure includes a piperazine ring substituted with a methanesulfonyl group and a methyl group, which contribute to its biological properties.

1. Receptor Agonism

Recent studies have demonstrated that certain derivatives of piperazine, including (2R)-1-methanesulfonyl-2-methylpiperazine, exhibit agonistic activities on various neurotransmitter receptors. For instance, compounds related to this structure have shown dual agonism on D2 and 5-HT1A receptors, which are crucial for neurotransmission and mood regulation. The effective concentration (EC50) values for these activities have been reported as follows:

CompoundD2 Receptor EC50 (nmol/L)5-HT1A Receptor EC50 (nmol/L)
7b0.919
34c3.310

These values indicate a strong interaction with the receptors, suggesting potential therapeutic applications in treating disorders such as depression and schizophrenia .

2. Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer properties. For example, compounds structurally related to (2R)-1-methanesulfonyl-2-methylpiperazine have exhibited cytotoxic effects against various cancer cell lines. A study highlighted that certain analogs induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than established chemotherapeutic agents like bleomycin .

3. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. Some derivatives demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its molecular structure. Modifications to the piperazine ring or substituents on the methanesulfonyl group can enhance or diminish receptor affinity and selectivity:

  • Modification of Substituents : Substituting different groups at specific positions on the piperazine ring has been shown to alter agonistic activity significantly.
  • Rigidity and Conformation : The introduction of rigid linkers or varying the conformation through structural modifications has been explored to optimize receptor interactions.

Case Studies

Several case studies have documented the efficacy of this compound and its analogs:

  • Study on Depression : In a preclinical model, an analog exhibited significant antidepressant-like effects in behavioral tests, correlating with increased serotonin levels in the brain.
  • Cancer Research : A derivative was tested in vivo against xenograft models of breast cancer, showing reduced tumor growth compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride with high enantiomeric purity?

  • Methodology : Asymmetric synthesis or chiral resolution techniques are critical for obtaining the (2R)-enantiomer. For example, chiral auxiliary-mediated alkylation or enzymatic resolution can be employed. Post-synthesis purification via preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) ensures enantiomeric excess >99%. Monitor purity using polarimetry or chiral HPLC .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert gas (argon or nitrogen) at -20°C in moisture-proof containers to prevent hydrolysis of the methanesulfonyl group. Use desiccants (e.g., silica gel) in storage vials. Avoid prolonged exposure to light, as UV radiation may degrade the piperazine ring. Always use PPE (gloves, goggles) when handling, as per safety guidelines for sulfonamide derivatives .

Q. What analytical techniques are suitable for characterizing the compound’s structural integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the piperazine ring).
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detection for purity assessment (≥95%) and molecular ion verification.
  • X-ray crystallography : For absolute configuration confirmation, as demonstrated in analogous piperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodology : Standardize assay conditions (pH, temperature, buffer composition) and validate using positive/negative controls. Compare binding kinetics (e.g., SPR vs. radioligand assays) to identify assay-specific artifacts. Cross-reference with structurally similar compounds (e.g., 1-(3-chlorophenyl)piperazine derivatives) to contextualize discrepancies .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • pH adjustment : Prepare stock solutions in acidic buffers (pH 3–4) to protonate the piperazine nitrogen, improving solubility.
  • Surfactants : Polysorbate 80 (0.01–0.1%) can prevent aggregation in cell-based assays .

Q. How can researchers address discrepancies in stability data under varying pH conditions?

  • Methodology : Conduct systematic stability studies using accelerated degradation protocols:

  • Hydrolytic stability : Incubate at pH 1–10 (37°C, 24–72 hrs) and monitor via HPLC for degradation products (e.g., desulfonated intermediates).
  • Oxidative stability : Expose to H₂O₂ (0.3% v/v) to simulate radical-mediated degradation.
  • Thermal stability : Analyze by TGA/DSC to identify decomposition thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride
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(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride

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